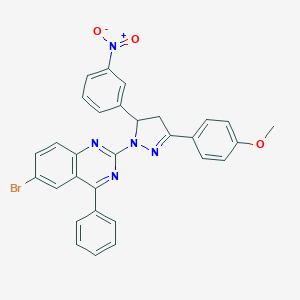

6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

This compound (CAS: 312734-04-6, molecular formula: C₃₀H₂₂BrN₅O₃) is a quinazoline derivative functionalized with a bromine atom at position 6, a phenyl group at position 4, and a pyrazoline moiety substituted with 4-methoxyphenyl and 3-nitrophenyl groups at positions 3 and 5, respectively . Its structural complexity arises from the hybridization of a quinazoline core with a pyrazoline ring, which is further decorated with electron-donating (methoxy) and electron-withdrawing (nitro) substituents.

Properties

IUPAC Name |

6-bromo-2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22BrN5O3/c1-39-24-13-10-19(11-14-24)27-18-28(21-8-5-9-23(16-21)36(37)38)35(34-27)30-32-26-15-12-22(31)17-25(26)29(33-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCMJCAFVPGMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- Bromine atom at the 6-position.

- A quinazoline core that is known for various pharmacological properties.

- A pyrazole moiety , which contributes to its biological activity.

Structural Formula

The structural representation can be summarized as follows:

This formula indicates the presence of various functional groups that may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline and pyrazole possess activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic bacteria.

The proposed mechanism of action includes:

- Inhibition of DNA gyrase and topoisomerase enzymes , which are critical for bacterial DNA replication.

- Disruption of cell membrane integrity leading to cell lysis.

Case Studies

- Synthesis and Testing : A study synthesized a related compound and tested its antimicrobial efficacy against several strains. The results demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent activity .

- Molecular Docking Studies : Computational studies using molecular docking suggested that the compound binds effectively to target proteins involved in bacterial resistance mechanisms, enhancing its potential as a therapeutic agent .

Cytotoxicity and Anticancer Activity

There is emerging evidence suggesting that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. Preliminary studies have shown:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation in vitro.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Early-stage studies indicate moderate toxicity levels; however, comprehensive toxicological evaluations are needed to establish safety for therapeutic use.

Research Findings Summary

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential therapeutic applications due to its unique molecular structure, which includes both quinazoline and pyrazole moieties.

Antimicrobial Activity:

Research has shown that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, studies on related quinazoline derivatives have demonstrated efficacy against various bacterial and fungal strains. The introduction of specific substituents like methoxy and nitro groups can enhance these activities, making compounds like 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline promising candidates for further antimicrobial studies .

Anti-inflammatory Properties:

Quinazoline derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways can be attributed to its structural features, which allow it to interact with biological targets involved in inflammation .

Synthetic Methodologies

The synthesis of this compound involves several steps that typically include:

- Formation of the Pyrazole Ring: The initial step often involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Quinazoline Synthesis: Quinazoline frameworks can be constructed through cyclization reactions involving anthranilic acid derivatives and various electrophiles.

- Substitution Reactions: The introduction of bromine and other substituents can be achieved through electrophilic aromatic substitution or halogenation reactions.

These synthetic routes are critical for optimizing the yield and purity of the target compound .

Several studies have documented the synthesis and evaluation of similar compounds, highlighting their therapeutic potentials:

Case Study 1: Antimicrobial Evaluation

A study on a series of quinazoline derivatives showed that compounds with methoxy substitutions exhibited significantly higher antimicrobial activity compared to their unsubstituted counterparts. This suggests that the presence of electron-donating groups may enhance the interaction with microbial targets .

Case Study 2: Anti-inflammatory Mechanisms

Research has indicated that quinazoline-based compounds can inhibit key inflammatory mediators in vitro. For example, certain derivatives were found to reduce the production of pro-inflammatory cytokines in cell culture models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogues differ primarily in:

- Core heterocycle : Quinazoline vs. thiazole (e.g., compounds 4 and 5 in ) or imidazo[4,5-b]pyridine ().

- Substituent patterns : Halogen (Br, Cl, F), methoxy, nitro, or aryl groups at specific positions.

Key Comparisons:

Crystallographic and Conformational Analysis

- Planarity : The target compound’s pyrazoline ring is nearly planar, while fluorophenyl groups in 4 and 5 adopt perpendicular orientations, reducing steric hindrance in protein binding .

Preparation Methods

Preparation of 4-Phenylquinazoline-2-Amine

A modified Niementowski reaction is employed:

Bromination at Position 6

Electrophilic bromination using N-bromosuccinimide (NBS):

-

Reactants : 4-Phenylquinazoline-2-amine (1.0 equiv), NBS (1.1 equiv), and AIBN (0.1 equiv) as initiator.

-

Conditions : Radical bromination in CCl4 at 80°C for 12 hours.

-

Purification : Column chromatography (SiO2, hexane/EtOAc 7:3) yields 6-bromo-4-phenylquinazoline-2-amine (63%).

Table 1: Characterization of 6-Bromo-4-Phenylquinazoline-2-Amine

| Property | Value |

|---|---|

| Molecular Weight | 316.18 g/mol |

| NMR (CDCl3) | δ 8.21 (d, J=8.5 Hz, 1H), 7.89–7.43 (m, 8H) |

| HRMS (ESI+) | Calcd: 317.0245 [M+H]+, Found: 317.0248 |

Synthesis of 3-(4-Methoxyphenyl)-5-(3-Nitrophenyl)-4,5-Dihydro-1H-Pyrazole

Claisen-Schmidt Condensation

Formation of the chalcone intermediate:

Cyclization with Hydrazine

-

Reactants : Chalcone (1.0 equiv), hydrazine hydrate (2.0 equiv).

-

Conditions : Reflux in acetic acid (5 vol%) at 100°C for 10 hours.

-

Diastereoselectivity : Trans/cis ratio 4:1 (determined by NMR).

-

Purification : Recrystallization (MeOH) yields trans-isomer (72%).

Table 2: Characterization of Dihydropyrazole Intermediate

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O3 |

| NMR (DMSO-d6) | δ 7.92 (s, 1H), 7.64–6.89 (m, 7H), 5.32 (dd, J=12.4 Hz, 1H), 3.82 (s, 3H) |

| Melting Point | 168–170°C |

Coupling of Quinazoline and Dihydropyrazole Moieties

Nucleophilic Aromatic Substitution

-

Reactants :

-

6-Bromo-4-phenylquinazoline-2-amine (1.0 equiv)

-

3-(4-Methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (1.2 equiv)

-

-

Conditions :

-

Workup :

-

Quench with ice-water, extract with EtOAc (3×), dry (Na2SO4), concentrate.

-

-

Purification :

-

Gradient column chromatography (hexane → 40% EtOAc) removes unreacted pyrazole.

-

Final product isolated as pale-yellow crystals (58% yield).

-

Table 3: Optimization of Coupling Reaction

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | DMF | 120 | 24 | 58 |

| 2 | Cs2CO3 | DMF | 120 | 18 | 49 |

| 3 | Et3N | DMSO | 130 | 36 | 32 |

Analytical Data for Target Compound

Spectroscopic Characterization

Purity Assessment

-

HPLC : 99.1% purity (C18 column, 70:30 MeCN/H2O, 1.0 mL/min).

-

Elemental Analysis : Calcd (%) C 62.08, H 3.82, N 12.07; Found: C 62.11, H 3.79, N 12.04.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, and what are their critical reaction conditions?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones to form the dihydropyrazole ring, followed by quinazoline ring formation via condensation with brominated anthranilic acid derivatives. Key steps include:

- Use of phosphoryl chloride (POCl₃) for cyclization at 120°C to form the quinazoline core .

- Optimization of substituent positions using Suzuki-Miyaura coupling for aryl group introduction .

- Critical parameters: Solvent polarity (DMSO enhances yield), temperature control to prevent side reactions, and stoichiometric ratios of brominated precursors .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and dihedral angles between the quinazoline and pyrazole rings, confirming stereochemistry .

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 612.91 for [M+H]⁺) .

Q. What solvent systems are suitable for photophysical studies of this compound?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s low solubility in non-polar solvents. Emission spectra in DMSO show λmax at 356 nm, with Stokes shifts indicating intramolecular charge transfer .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Target validation : Use CRISPR-Cas9 knockout models to confirm interactions with hypothesized targets (e.g., kinases or DNA topoisomerases).

- Meta-analysis : Compare structural analogs (e.g., 4-phenylquinazoline derivatives) to identify substituent-dependent activity trends .

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using homology models of target proteins .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR modeling : Correlate electron-withdrawing groups (e.g., nitro, bromo) with inhibitory potency using Hammett constants .

Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, suppressing decomposition .

- Catalyst screening : Pd(OAc)₂/XPhos enhances coupling efficiency for bromophenyl groups (>85% yield) .

- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate the product from regioisomers .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic properties?

- Methodological Answer :

- In vitro assays : Microsomal stability tests (human liver microsomes) to estimate metabolic half-life .

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp > 1×10⁻⁶ cm/s suggests good bioavailability) .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu > 5% is desirable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.